Cas no 1807211-66-0 (Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

Methyl 5-bromo-2-methyl-4-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-bromo-2-methyl-4-nitrophenylacetate
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- インチ: 1S/C10H10BrNO4/c1-6-3-9(12(14)15)8(11)4-7(6)5-10(13)16-2/h3-4H,5H2,1-2H3
- InChIKey: SRCYDJCGPZBUTC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(C)=C(C=1)CC(=O)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 72.1
Methyl 5-bromo-2-methyl-4-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017617-500mg |
Methyl 5-bromo-2-methyl-4-nitrophenylacetate |
1807211-66-0 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
Alichem | A013017617-1g |
Methyl 5-bromo-2-methyl-4-nitrophenylacetate |
1807211-66-0 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
Alichem | A013017617-250mg |
Methyl 5-bromo-2-methyl-4-nitrophenylacetate |
1807211-66-0 | 97% | 250mg |
470.40 USD | 2021-06-25 |
Methyl 5-bromo-2-methyl-4-nitrophenylacetate 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
Methyl 5-bromo-2-methyl-4-nitrophenylacetateに関する追加情報
Methyl 5-bromo-2-methyl-4-nitrophenylacetate: A Comprehensive Overview
Methyl 5-bromo-2-methyl-4-nitrophenylacetate, identified by the CAS registry number 1807211-66-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug development, advanced materials synthesis, and environmental chemistry studies.
The molecular structure of Methyl 5-bromo-2-methyl-4-nitrophenylacetate comprises a phenyl ring substituted with a methyl group at position 2, a bromine atom at position 5, and a nitro group at position 4. The acetate ester group attached to the phenyl ring further enhances its reactivity and functional versatility. This arrangement of substituents imparts the compound with distinct electronic and steric properties, making it an ideal candidate for various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 5-bromo-2-methyl-4-nitrophenylacetate. Researchers have employed novel catalytic systems and optimized reaction conditions to achieve high yields and purity levels. For instance, studies published in leading journals such as Journal of Organic Chemistry and Chemical Communications have highlighted the use of palladium-catalyzed cross-coupling reactions to construct the phenyl ring with precise substitution patterns.
In terms of applications, Methyl 5-bromo-2-methyl-4-nitrophenylacetate has found utility in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. The bromine and nitro groups serve as valuable handles for further functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic profiles. Additionally, this compound has been explored as a precursor for advanced materials such as organic semiconductors and stimuli-responsive polymers.
Recent studies have also focused on the environmental fate and degradation pathways of Methyl 5-bromo-2-methyl-4-nitrophenylacetate. Understanding its persistence in different environmental matrices is crucial for assessing its potential ecological impact. Research conducted by environmental chemists has revealed that the compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts.
In conclusion, Methyl 5-bromo-2-methyl-4-nitrophenylacetate, with its unique structural features and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, underscoring its importance as a valuable building block in modern chemistry.
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